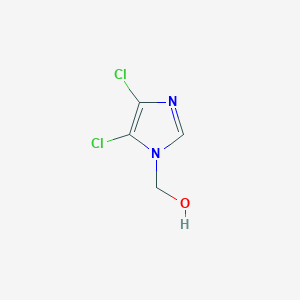

4,5-Dichloro-1-hydroxymethylimidazole

Description

Properties

CAS No. |

119552-43-1 |

|---|---|

Molecular Formula |

C4H4Cl2N2O |

Molecular Weight |

166.99 g/mol |

IUPAC Name |

(4,5-dichloroimidazol-1-yl)methanol |

InChI |

InChI=1S/C4H4Cl2N2O/c5-3-4(6)8(2-9)1-7-3/h1,9H,2H2 |

InChI Key |

VLNRTXUSGVSYRD-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1CO)Cl)Cl |

Canonical SMILES |

C1=NC(=C(N1CO)Cl)Cl |

Synonyms |

4,5-Dichloro-1-hydroxymethylimidazole |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Hydroxymethylimidazole Precursors

The most widely reported method involves chlorination of 1-hydroxymethylimidazole derivatives using chlorine gas or chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). A two-step protocol is typically employed:

-

Hydroxymethylation : Introduction of the hydroxymethyl group via condensation of imidazole with formaldehyde under basic conditions.

-

Selective Chlorination : Subsequent chlorination at the 4- and 5-positions using excess chlorine in chloroform or dichloromethane at 20–30°C.

Key challenges include controlling regioselectivity to avoid over-chlorination. Industrial-scale processes mitigate this by using iodine (0.55% w/w) as a catalyst, which enhances selectivity for 4,5-dichloro products while suppressing trichloro byproducts. For example, chlorination of 1-hydroxymethylimidazole in chloroform with 3 equivalents of Cl₂ yields the target compound in 68–72% purity, requiring subsequent recrystallization from ethanol-water mixtures.

Optimization of Reaction Conditions

-

Temperature : Maintaining temperatures below 55°C prevents decomposition of the hydroxymethyl group.

-

Solvent Systems : Chloroform outperforms acetic acid due to better solubility of intermediates, reducing side reactions.

-

Catalysts : Iodine enhances chlorination efficiency by stabilizing reactive intermediates through halogen bonding.

Oxidation-Based Synthetic Routes

Oxidation of Dichloroimidazole Alcohols

A complementary approach involves oxidation of (4,5-dichloro-1H-imidazol-2-yl)methanol to the corresponding aldehyde, followed by reduction to the hydroxymethyl derivative. The oxidation step employs 2-iodoxybenzoic acid (IBX) derivatives under mild conditions:

-

Reagents : IBX-OTs·H₂O (1.2 equivalents) in dimethyl sulfoxide (DMSO).

-

Yield : 70% for 4,5-dichloro-1H-imidazole-2-carbaldehyde, isolated via silica gel chromatography.

This method avoids harsh chlorination conditions but requires additional steps for aldehyde reduction, typically using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Industrial-Scale Production and Purification

Large-Sbatch Synthesis

Industrial protocols emphasize cost efficiency and scalability:

-

Chlorination : Conducted in continuous-flow reactors to maintain precise temperature control (25–30°C) and Cl₂ dosing.

-

Work-Up : Distillation under reduced pressure removes chloroform, followed by neutralization with ammonium hydroxide to pH 2, precipitating the product.

-

Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >95% purity, validated by HPLC.

Comparative Analysis of Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Chlorination | Cl₂, I₂, CHCl₃ | 20–30 | 68–72 | 95 |

| Oxidation-Reduction | IBX-OTs·H₂O, NaBH₄ | 25 | 58 | 89 |

| Industrial Scale | Cl₂, NH₄OH, EtOH/H₂O | 25–55 | 75 | 97 |

Mechanistic Insights and Byproduct Formation

Chlorination Mechanism

The reaction proceeds via electrophilic aromatic substitution, where iodine coordinates to the imidazole ring, directing chlorine to the 4- and 5-positions. Density functional theory (DFT) studies suggest that the hydroxymethyl group exerts an electron-donating effect, activating the ring for chlorination but requiring precise stoichiometry to avoid polychlorination.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.

Major Products Formed

Oxidation: Formation of 4,5-dichloro-1H-imidazole-1-carboxaldehyde or 4,5-dichloro-1H-imidazole-1-carboxylic acid.

Reduction: Formation of 4,5-dichloro-1H-imidazole or 4,5-dichloro-1H-imidazole-1-methane.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4,5-Dichloro-1H-imidazol-1-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the hydroxymethyl group can enhance its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₄H₄Cl₂N₂O

- Key Functional Groups : Dichloroimidazole core, hydroxymethyl substituent.

- Hazard Profile : Classified under multiple hazard codes (H315: skin irritation, H319: serious eye irritation, H335: respiratory irritation) .

- Handling Requirements : Requires moisture control (P232), inert gas storage (P231), and protection from ignition sources (P210) .

Comparison with Structural Analogs

The following table summarizes critical differences between 4,5-Dichloro-1-hydroxymethylimidazole and its closest structural analogs:

Reactivity and Functional Group Influence

- Hydroxymethyl vs. Methyl Substituents: The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, ethanol) compared to methyl-substituted analogs. However, this group also introduces instability under acidic or oxidative conditions, necessitating stringent storage protocols .

- Chlorine Substituents : The electron-withdrawing chlorine atoms at positions 4 and 5 stabilize the imidazole ring but increase electrophilicity, making the compound susceptible to nucleophilic substitution reactions. This reactivity is shared across all analogs but modulated by substituent effects .

Research Findings and Data

Stability Studies

- The target compound degrades under humid conditions, necessitating storage under inert gas (P231) and moisture-free environments (P232) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-1-hydroxymethylimidazole, and how can reaction yields be improved?

- Methodological Answer : A common approach involves cyclization of precursors under controlled conditions. For example, refluxing intermediates like 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by distillation and crystallization yields derivatives with ~65% efficiency . To improve yields, optimize solvent choice (e.g., DMSO for polar intermediates), adjust reflux duration, and employ gradient crystallization (water-ethanol mixtures). Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydroxymethyl group presence.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions).

- HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and identify impurities .

- Melting point analysis (e.g., 141–143°C) as a preliminary purity indicator .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the hydroxymethyl group.

- Test stability in solvents (e.g., DMSO, ethanol) via periodic HPLC analysis over 72 hours.

- Monitor thermal stability using TGA/DSC to identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?

- Methodological Answer : Employ in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., imidazole ring opening). Computational modeling (DFT or QM/MM) predicts regioselectivity in substitution reactions, validated experimentally via isotopic labeling (e.g., ¹⁸O in hydroxymethyl groups) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Use meta-analysis frameworks:

- Compare assay conditions (e.g., cell lines, solvent concentrations) across studies.

- Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. IC₅₀ values).

- Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How can computational tools optimize reaction pathways for novel this compound analogs?

- Methodological Answer : Integrate quantum chemical calculations (e.g., Gaussian or ORCA) with machine learning:

- Use PISTACHIO or REAXYS databases to predict feasible synthetic routes.

- Simulate transition states to identify energy barriers in ring-functionalization steps .

Q. What experimental design principles maximize efficiency in optimizing reaction conditions for this compound synthesis?

- Methodological Answer : Implement factorial design (e.g., 2³ designs) to test variables:

- Factors: Temperature (80–120°C), catalyst loading (0.5–2 mol%), solvent polarity (DMSO vs. DMF).

- Responses: Yield, purity, reaction time.

- Analyze interactions via ANOVA and response surface methodology (RSM) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.